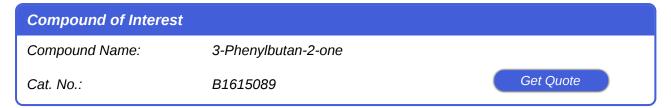


IUPAC name and synonyms for 3-Phenylbutan-2one

Author: BenchChem Technical Support Team. Date: November 2025



An In-Depth Technical Guide to 3-Phenylbutan-2-one

Introduction

3-Phenylbutan-2-one is an organic compound classified as a mixed alkyl-aromatic ketone.[1] Its structure incorporates a carbonyl group bonded to a methyl group and a larger alkyl chain substituted with a phenyl group.[1] This unique arrangement at the intersection of ketones and aromatic systems defines its chemical properties and reactivity.[1] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers and professionals in drug development and chemical synthesis.

The standard IUPAC name for this compound is **3-phenylbutan-2-one**.[2][3] It is also known by its stereoisomer form, (3S)-**3-phenylbutan-2-one**.[4]

A variety of synonyms are used to identify this compound in literature and chemical databases:

- 3-Phenyl-2-butanone[2][5]
- 2-Butanone, 3-phenyl-[2][6]
- 1-Methyl-1-phenyl-2-propanone[2][5]
- Benzylacetone[7]



- EINECS 212-212-2[2][5]
- NSC 33705[2]
- NSC 33953[2]

Physicochemical Properties

The physical and chemical properties of **3-Phenylbutan-2-one** are summarized in the table below, providing key data points for experimental design and analysis.



Property	Value	Source
Molecular Formula	C10H12O	[2][5][6][8]
Molecular Weight	148.20 g/mol	[2][4]
Appearance	Colorless liquid with a special aroma	[5]
Melting Point	-4.5 °C	[5]
Boiling Point	225-226 °C	[5]
210-212 °C	[5]	
207.3 ± 9.0 °C (Predicted)	[9]	_
Density	0.976 g/mL	[5]
0.9952 g/cm³ (at 0 °C)	[5]	
0.967 ± 0.06 g/cm ³ (Predicted)	[9]	_
Flash Point	80.8 °C	[5]
Refractive Index	1.5	[5]
Vapor Pressure	0.227 mmHg at 25°C	[5][6]
Solubility	Soluble in ethanol, acetone, and ether	[5]
CAS Number	769-59-5	[2][5][6][8]
InChIKey	CVWMNAWLNRRPOL- UHFFFAOYSA-N	[2][3]

Synthesis Protocols

Several methods for the synthesis of **3-Phenylbutan-2-one** have been reported. The following are detailed experimental protocols for two common approaches.

Ketone Condensation Reaction



This method involves the reaction of cresol and butanone under alkaline conditions to form a 2-(phenyl)-2-butanol intermediate, which is subsequently dehydrated to yield the final product.[1] [5]

Methodology:

- Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine cresol and butanone in an appropriate solvent.
- Addition of Base: Slowly add a suitable alkaline catalyst to the mixture.
- Condensation: Heat the reaction mixture to reflux to facilitate the condensation reaction, forming the 2-(phenyl)-2-butanol intermediate.[1]
- Dehydration: Upon completion of the condensation, subject the intermediate to dehydration conditions, typically by heating with a strong acid catalyst, to yield **3-Phenylbutan-2-one**.[1]
- Purification: The crude product is then purified using standard techniques such as vacuum distillation to obtain the final, high-purity compound.

Caption: Workflow for the synthesis of **3-Phenylbutan-2-one** via ketone condensation.

Acid Chloride Method

This synthetic route utilizes benzoic acid and butanoyl chloride, which react under alkaline conditions, followed by a hydrogenation reduction step.[5]

Methodology:

- Acylation: Benzoic acid is reacted with butanoyl chloride in the presence of a base. This step forms an intermediate product.[5]
- Hydrogenation Reduction: The intermediate from the acylation step is then subjected to hydrogenation reduction to yield 3-Phenylbutan-2-one.[5]
- Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by distillation.



Caption: Workflow for the synthesis of **3-Phenylbutan-2-one** via the acid chloride method.

Chemical Reactivity

The chemical behavior of **3-Phenylbutan-2-one** is governed by the electrophilic nature of its carbonyl carbon and the influence of the adjacent phenyl group.[1]

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction type for this ketone.[1] The carbonyl carbon is susceptible to attack by nucleophiles. The stereoselectivity of these additions can be significantly influenced by the choice of the nucleophilic reagent.[1] For instance, the use of different phenylmetallic reagents (e.g., phenyllithium vs. Grignard reagents) can lead to different stereoisomeric alcohol products.[1]

Caption: Key chemical transformations of **3-Phenylbutan-2-one**.

Baeyer-Villiger Oxidation

Enzymatic oxidation of **3-Phenylbutan-2-one** has been demonstrated using Phenylacetone Monooxygenase (PAMO).[1] This enzyme catalyzes the insertion of an oxygen atom to convert the ketone into its corresponding ester.[1] This reaction is noted for its high enantioselectivity, making it a valuable method for the kinetic resolution of racemic mixtures of substituted **3-phenylbutan-2-one**s.[1]

Spectral Information

Various spectroscopic techniques are used to characterize **3-Phenylbutan-2-one**. Available data includes:

- Mass Spectrometry (MS): GC-MS data is available, providing information on the fragmentation pattern of the molecule under electron ionization.[2][3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported.[2]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.



Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Phenylbutan-2-one** is classified as follows:

- Acute toxicity, oral (Category 4): Harmful if swallowed.[2][8]
- Skin sensitization (Category 1): May cause an allergic skin reaction.[2][8]

Standard precautionary measures should be taken when handling this chemical, including avoiding inhalation of vapors, preventing contact with skin and eyes, and using appropriate personal protective equipment in a well-ventilated area.[5]

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- To cite this document: BenchChem. [IUPAC name and synonyms for 3-Phenylbutan-2-one].
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